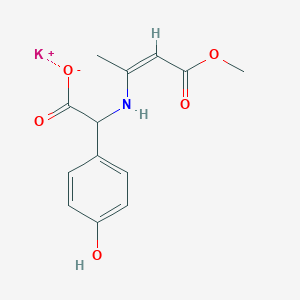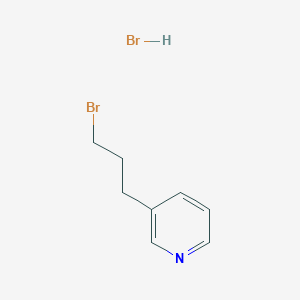
3-(3-Bromopropyl)pyridine hydrobromide
Übersicht
Beschreibung
Synthesis Analysis
Efficient synthesis methods are crucial for obtaining bromopyridine derivatives, including 3-(3-Bromopropyl)pyridine hydrobromide. For example, Guo, Lu, and Wang (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, showcasing an approach that might be adapted for synthesizing related compounds with high efficiency and environmental friendliness (Guo, Lu, & Wang, 2015).
Molecular Structure Analysis
The structure of bromopyridine compounds plays a significant role in their reactivity and potential applications. For instance, Monmoton, Lefebvre, and Fradet (2008) synthesized hyperbranched polyelectrolytes from bis(bromomethyl)pyridine hydrobromide, revealing how the structural aspects of brominated pyridines contribute to their reactivity and the formation of complex polymers (Monmoton, Lefebvre, & Fradet, 2008).
Chemical Reactions and Properties
Bromopyridines, including derivatives similar to 3-(3-Bromopropyl)pyridine hydrobromide, are key intermediates in a variety of chemical reactions. Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide in catalyzing the aziridination of olefins, highlighting the compound's utility in nitrogen source reactions and the synthesis of aziridines (Ali, Nikalje, & Sudalai, 1999).
Wissenschaftliche Forschungsanwendungen
Bromination of Metal(II) Complexes : Pyridinium hydrobromide perbromide is effective for brominating metal(II) complexes under various conditions, which could be relevant in coordination chemistry and material science (Raman, Muthuraj, & Ravichandran, 2005).
Synthesis of Variolin B and Deoxyvariolin B : This compound is used in the selective palladium-mediated functionalization of certain heterocyclic systems, crucial for synthesizing complex organic molecules like variolin B, which has potential applications in medicinal chemistry (Baeza et al., 2010).
Catalyst for Aziridination of Olefins : It serves as a versatile catalyst for aziridination reactions, a process important in organic synthesis for creating nitrogen-containing compounds (Ali, Nikalje, & Sudalai, 1999).
Reusable Bromination Agent : In a sol-gel encapsulated form, it offers an environmentally friendly, clean, and reusable bromination agent for various substrates, enhancing sustainability in chemical processes (Levin et al., 2006).
Protection of Aryl Bromides in Alkali : Pyridine analogs effectively preserve aryl bromides in strong alkali, which is significant in maintaining the integrity of certain organic compounds under harsh conditions (Chen et al., 2008).
Bone Resorption Marker Assay : It improves assay precision for urinary 3'-hydroxy pyridinium compounds, important markers of bone resorption, thus aiding in medical diagnostics (Colwell, Russell, & Eastell, 1993).
Synthesis of Hyperbranched Poly[3,5-bis(alkylene)pyridinium] : It's used in the synthesis of hyperbranched poly[3,5-bis(alkylene)pyridinium]s, relevant in the field of polymer chemistry and materials science (Monmoton et al., 2008).
Selective Oxidation of Alcohols : A nanocatalyst based on this compound efficiently catalyzes the selective oxidation of alcohols, a key reaction in various chemical industries (Tabari, Pourali, & Nazarzadeh Zare, 2022).
Water Purification : It's involved in the degradation mechanism of pyridine in drinking water treatment, demonstrating its potential in environmental applications (Li et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWDZPGKCWJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507377 | |
| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)pyridine hydrobromide | |
CAS RN |
41038-63-5 | |
| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromopropyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

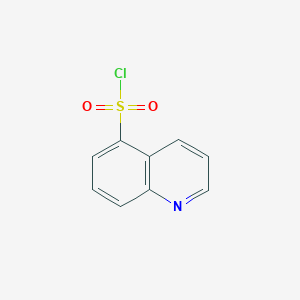
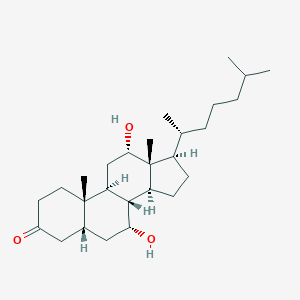
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
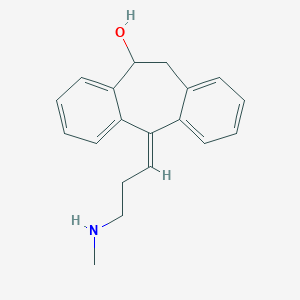
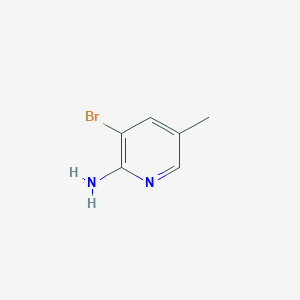
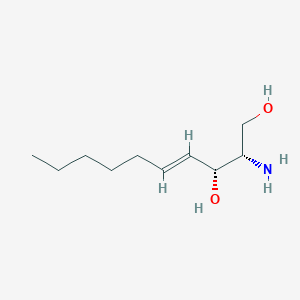
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)


